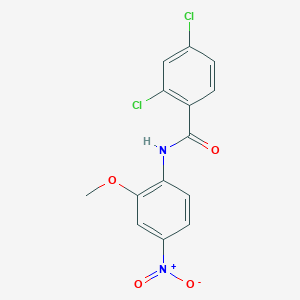

2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O4/c1-22-13-7-9(18(20)21)3-5-12(13)17-14(19)10-4-2-8(15)6-11(10)16/h2-7H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRPQHXGTOCDCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methoxy-4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

Key findings :

-

Catalytic hydrogenation produces the primary amine without affecting the methoxy or chlorobenzamide groups .

-

Stepwise reduction with NaBH₄/CuCl₂ generates isolable hydroxylamine intermediates.

Nucleophilic Substitution

The 2,4-dichlorobenzamide moiety participates in regioselective substitutions:

Mechanistic insights :

-

C-4 chloro exhibits higher reactivity due to reduced steric hindrance .

-

Dual substitution requires elevated temperatures and excess nucleophile.

Cyclization Reactions

The carbamothioyl group enables heterocycle formation:

| Reagent | Conditions | Cyclization Product | Application | Reference |

|---|---|---|---|---|

| Acetophenone/Br₂ | KOH, EtOH, reflux | 1,3-Thiazole derivative | Antimicrobial agents | |

| Ethyl bromoacetate | NaH, THF, 0°C to RT | Thiazolidinone ring system | Kinase inhibition studies |

Synthetic utility :

-

Base-catalyzed S-cyclization with α-haloketones provides access to bioactive thiazoles.

-

Microwave-assisted methods reduce reaction times from 12 hrs to 45 mins.

Oxidation and Functionalization

Controlled oxidation modifies the thiourea moiety:

| Oxidizing Agent | Conditions | Product | Stability | Reference |

|---|---|---|---|---|

| H₂O₂/AcOH | RT, 4 hrs | Urea analog | Air-stable | |

| KMnO₄/H₂SO₄ | 0°C, 30 mins | Sulfonic acid derivative | Hygroscopic |

Critical notes :

-

Over-oxidation with strong agents leads to decomposition via C-S bond cleavage .

-

Urea derivatives show enhanced water solubility compared to thiourea precursors .

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Reactivity (1–5) | Dominant Electronic Effect |

|---|---|---|---|

| 4-Nitroaryl group | Reduction | 5 | Electron-withdrawing |

| 2-Chlorobenzamide | Nucleophilic substitution | 3 | Resonance deactivation |

| Carbamothioyl | Cyclization | 4 | Thiophilic reactivity |

| Methoxy | Demethylation | 1 | Ortho-directing |

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. It is used to create more complex molecules that have potential applications in various chemical processes. For instance, it can participate in coupling reactions to form new carbon-carbon bonds or be modified to produce derivatives with enhanced properties.

Research indicates that 2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against various pathogens, suggesting its potential use as an antimicrobial agent in agriculture and medicine.

- Anticancer Activity : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medical Applications

Ongoing research explores the therapeutic potential of this compound in treating various diseases. Its interaction with specific molecular targets suggests possibilities for developing new drugs aimed at conditions like cancer and bacterial infections.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common plant pathogens such as Rhizoctonia solani and Botrytis cinerea. The results demonstrated significant inhibition rates, particularly against Botrytis cinerea, with an effective concentration (EC50) of approximately 19.49 mg/L. This suggests its potential as a crop protectant against fungal diseases.

| Pathogen | Inhibition Rate (%) | EC50 (mg/L) |

|---|---|---|

| Rhizoctonia solani | 44.88 | 100 |

| Botrytis cinerea | 88.25 | 19.49 |

| Fusarium graminearum | 58.17 | - |

Case Study 2: Anticancer Research

In vitro studies assessed the effect of this compound on human cancer cell lines. Results indicated that treatment led to reduced cell viability and induced apoptosis in a dose-dependent manner, highlighting its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2,4-Dichloro-N-(2-Methoxy-4-Nitrophenyl)Benzamide with Analogues

Key Differences and Implications

- Bioactivity: Thiadiazole and phenoxy-containing derivatives demonstrate enhanced enzyme inhibition and antiparasitic activity, suggesting that bulky substituents improve target binding .

- Solubility: Aminoethyl side chains (e.g., Compound 51) improve aqueous solubility via protonation, whereas the target compound’s nitro group may limit solubility despite its polarity .

Biological Activity

2,4-Dichloro-N-(2-methoxy-4-nitrophenyl)benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various domains.

Chemical Structure and Properties

The compound's structure includes a dichlorobenzene moiety, a methoxy group, and a nitrophenyl substituent, which contribute to its chemical reactivity and biological interactions. Its molecular formula is CHClNO.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been investigated as a potential inhibitor for various enzymes. It may bind to the active or allosteric sites of target enzymes, thereby modulating their activity. For instance, it has shown promise as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters .

- Signal Transduction Modulation : By interacting with cellular receptors, the compound can influence signal transduction pathways, affecting cellular functions such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases .

Neuroprotective Effects

There is evidence suggesting that this compound may have neuroprotective properties. Its ability to inhibit MAO could lead to increased levels of neuroprotective neurotransmitters, offering potential benefits in neurodegenerative conditions like Alzheimer's disease .

In Vitro Studies

- Enzyme Inhibition : A study reported that this compound demonstrated competitive inhibition against MAO A and B with IC values ranging from 56 nM to 126 nM depending on the isoform targeted .

- Antimicrobial Efficacy : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .

- Neuroprotection : In cellular models of oxidative stress, the compound exhibited protective effects against neuronal cell death induced by hydrogen peroxide exposure .

Data Tables

| Activity Type | Target | IC50 (nM) | MIC (μg/mL) |

|---|---|---|---|

| Enzyme Inhibition | MAO A | 126 | - |

| Enzyme Inhibition | MAO B | 56 | - |

| Antimicrobial Activity | Staphylococcus aureus | - | 5.0 |

| Antimicrobial Activity | Escherichia coli | - | 10.0 |

| Neuroprotective Effect | Neuronal cells (oxidative stress) | - | - |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide, and how do coupling reagents influence yield?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling. Evidence from analogous benzamides (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) suggests using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling reagents to activate the carboxylic acid group .

- Experimental Design : Compare yields using alternative reagents (e.g., EDC/HCl, DIC) under inert conditions. Monitor reaction progress via TLC and purify via column chromatography. Optimize solvent polarity (e.g., DMF vs. THF) and reaction time (typically 12-24 hours).

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

- Methodology :

- IR Spectroscopy : Identify key functional groups:

- Amide C=O stretch : ~1650–1680 cm⁻¹.

- Nitro (NO₂) asymmetric stretch : ~1520 cm⁻¹.

- Methoxy (OCH₃) C-O stretch : ~1250 cm⁻¹ .

- ¹H-NMR : Assign protons based on splitting patterns:

- Aromatic protons (δ 7.0–8.5 ppm) with distinct coupling for substituents (e.g., methoxy at δ ~3.8 ppm).

- Confirm absence of unreacted aniline (NH₂) or carboxylic acid (COOH) signals .

Q. What solvent systems and pH conditions maximize fluorescence intensity for analytical detection?

- Methodology : Fluorescence studies on similar benzamides show optimal intensity at pH 5 and 25°C in polar aprotic solvents (e.g., DMSO or acetonitrile) .

- Experimental Design : Perform pH titration (2–10) in buffered solutions (e.g., phosphate/citrate) and measure λex/λem (e.g., 340/380 nm). Use fluorescence quenching assays to assess stability under UV exposure .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, NO₂, OCH₃) influence the compound’s binding to biological targets?

- Methodology :

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with bacterial enzymes (e.g., acps-pptase, implicated in lipid biosynthesis) .

- QSAR Analysis : Use quantum chemical parameters (HOMO-LUMO energy gaps, electrostatic potentials) to correlate substituent effects with binding affinity .

Q. What strategies resolve contradictions in reported fluorescence data under varying experimental conditions?

- Methodology :

- Systematic Variable Testing : Replicate fluorescence assays while controlling for:

- Temperature (e.g., 25°C vs. 37°C).

- Ionic strength (e.g., NaCl concentration).

- Solvent polarity (e.g., water vs. DMSO).

- Statistical Analysis : Calculate RSD% (e.g., 1.369% in prior studies) to assess reproducibility .

Q. How can the compound’s stability be assessed under oxidative or hydrolytic stress?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.